Mutant IDH1 inhibitor

説明

特性

IUPAC Name |

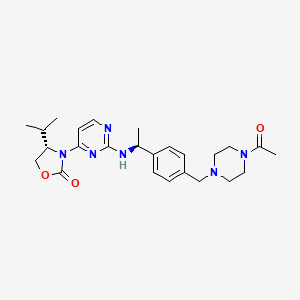

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLUEOYYPKPQL-PGRDOPGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mutant IDH1 in Glioma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining molecular feature in a significant subset of gliomas, fundamentally altering the cellular landscape and driving tumorigenesis. This technical guide provides a comprehensive overview of the core mechanism of action of mutant IDH1 in glioma. It details the neomorphic enzymatic activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), the subsequent epigenetic and metabolic reprogramming, and the impact on key cellular signaling pathways. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the critical molecular events to aid researchers and drug development professionals in this field.

Introduction: The Role of IDH1 in Normal and Cancerous States

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism. In its wild-type form, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1] NADPH is vital for regenerating reduced glutathione, a key antioxidant, and for various anabolic processes.

In gliomas, specific heterozygous point mutations, most commonly at arginine 132 (R132H), dramatically alter the enzyme's function.[2][3] Instead of its canonical activity, mutant IDH1 gains a neomorphic function, catalyzing the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2][3] This accumulation of 2-HG is a central event in the pathogenesis of IDH1-mutant gliomas.[2][3]

The Core Mechanism: Production of the Oncometabolite D-2-Hydroxyglutarate

The primary consequence of the IDH1 mutation is the massive accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Structurally similar to α-KG, 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1] This inhibition is the cornerstone of the oncogenic activity of mutant IDH1.

Quantitative Analysis of 2-HG Production

The production of 2-HG in IDH1-mutant gliomas is substantial, reaching millimolar concentrations within the tumor tissue, a stark contrast to the low micromolar levels found in normal brain tissue and IDH-wild-type tumors.[4][5][6]

| Parameter | IDH1-Mutant Glioma | IDH-Wild-Type Glioma / Normal Brain | Reference(s) |

| 2-HG Concentration (Tissue) | 5 - 35 mM | < 0.1 mM | [6][7] |

| Median 2-HG (MRS) | 5.077 mM | Not detectable | [4] |

| Mean Total 2-HG (LC-MS/MS) | 4515 ± 48 ng/g | 27 ± 28 ng/g | [5] |

Downstream Effects of D-2-Hydroxyglutarate

The elevated levels of 2-HG disrupt critical cellular processes, primarily through the competitive inhibition of α-KG-dependent dioxygenases. These enzymes play pivotal roles in epigenetic regulation and hypoxia signaling.

Epigenetic Reprogramming: A Hypermethylated Phenotype

2-HG is a potent inhibitor of the TET family of 5-methylcytosine (B146107) hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][8] This inhibition leads to a global hypermethylation of both DNA and histones, a characteristic feature of IDH-mutant gliomas known as the Glioma CpG Island Methylator Phenotype (G-CIMP).[1]

| Enzyme Family | Key Enzymes | Consequence of Inhibition by 2-HG |

| TET Dioxygenases | TET1, TET2, TET3 | Inhibition of the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), leading to DNA hypermethylation. |

| JmjC Histone Demethylases | KDMs (e.g., KDM4A/B/C) | Inhibition of histone demethylation, leading to the accumulation of repressive histone marks (e.g., H3K9me3, H3K27me3). |

Altered Hypoxia Signaling: The Role of HIF-1α

The stability of the hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. The impact of 2-HG on HIF-1α stability has been a subject of debate, with some studies suggesting stabilization and others destabilization. However, a prominent mechanism suggests that by competing with α-KG, 2-HG can inhibit PHD activity, leading to the stabilization of HIF-1α even under normoxic conditions.[9] This "pseudo-hypoxic" state can promote angiogenesis and metabolic reprogramming.

Metabolic Reprogramming in IDH1-Mutant Glioma

Beyond the direct effects of 2-HG, the IDH1 mutation instigates a broader metabolic rewiring. The neomorphic reaction consumes NADPH, potentially increasing cellular oxidative stress. Furthermore, metabolomic studies have revealed significant alterations in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid biosynthesis in IDH1-mutant gliomas.[2][10]

| Metabolic Pathway | Key Alterations in IDH1-Mutant Glioma | Reference(s) |

| TCA Cycle | Decreased levels of TCA cycle intermediates | [10] |

| Amino Acid Metabolism | Altered levels of various amino acids | [11] |

| Lipid Metabolism | Changes in phospholipid composition | [2] |

| Redox Balance | Consumption of NADPH | [12] |

Visualizing the Core Mechanisms

Signaling Pathway of Mutant IDH1 Action

Caption: The central mechanism of mutant IDH1 action in glioma.

Experimental Workflow for 2-HG Quantification

Caption: A generalized workflow for quantifying 2-HG levels in glioma tissue.

Key Experimental Protocols

Quantification of 2-Hydroxyglutarate by LC-MS/MS

This protocol provides a method for the accurate measurement of D- and L-2-HG enantiomers in glioma tissue.

Materials:

-

Fresh frozen glioma tissue

-

80% Methanol (ice-cold)

-

Diacetyl-L-tartaric anhydride (B1165640) (DATAN)

-

Stable isotope-labeled internal standards (e.g., 13C5-D-2-HG)

-

LC-MS/MS system with a chiral column or derivatization capability

Procedure:

-

Sample Preparation:

-

Weigh approximately 20-50 mg of frozen glioma tissue.

-

Homogenize the tissue in 1 mL of ice-cold 80% methanol.

-

Add the internal standard.

-

Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization (for chiral separation without a chiral column):

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute in a suitable solvent and add DATAN.

-

Incubate to allow for the formation of diastereomers.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate the diastereomers using a reverse-phase C18 column.

-

Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for D-2-HG and L-2-HG.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D- and L-2-HG.

-

Calculate the concentration of each enantiomer in the tissue sample relative to the internal standard and normalize to the tissue weight.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation

This protocol outlines the general steps for performing ChIP-seq to analyze histone methylation patterns in IDH1-mutant glioma cells.

Materials:

-

IDH1-mutant glioma cell line

-

Formaldehyde (B43269) (37%)

-

Glycine

-

Cell lysis buffer

-

Sonication equipment

-

Antibodies specific for histone methylation marks (e.g., H3K9me3, H3K27me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking:

-

Treat cultured glioma cells with 1% formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin to fragments of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone modification of interest.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the antibody-bead complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment for the histone mark.

-

Analyze the distribution and abundance of the histone mark across the genome.

-

Western Blotting for HIF-1α Stabilization

This protocol describes the detection of HIF-1α protein levels by Western blot in glioma cell lines.

Materials:

-

IDH1-mutant and wild-type glioma cell lines

-

Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture IDH1-mutant and wild-type glioma cells.

-

Induce hypoxia by placing cells in a hypoxia chamber (1% O2) or by treating with a chemical inducer like CoCl2 for 4-6 hours. Include a normoxic control.

-

-

Protein Extraction:

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The discovery of IDH1 mutations has revolutionized our understanding of glioma biology. The neomorphic production of 2-HG and its subsequent downstream effects on the epigenome and cellular metabolism are central to the oncogenic process. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols. A thorough comprehension of these intricate molecular pathways is paramount for the continued development of targeted therapies aimed at improving outcomes for patients with IDH1-mutant gliomas.

References

- 1. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered metabolic landscape in IDH‐mutant gliomas affects phospholipid, energy, and oxidative stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneuropsychiatry.org [jneuropsychiatry.org]

- 8. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics Study Provides Insight into Glioma-Associated Metabolic Changes | Technology Networks [technologynetworks.com]

- 12. researchgate.net [researchgate.net]

Discovery and Development of IDH1 Inhibitors: A Technical Guide

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant finding in the fields of cancer metabolism and oncology.[1] These mutations, most frequently at the arginine 132 (R132) residue, impart a new enzymatic function, leading to the synthesis of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which causes extensive epigenetic changes and halts cellular differentiation.[1] This process is a driving factor in the development of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][3] Consequently, mutant IDH1 has become a key target for therapeutic intervention, spurring the creation of specific inhibitors.[1][4] This guide provides a detailed overview of the discovery and development of these targeted therapies.

The Role of IDH1 and the Mechanism of its Mutant Form

In normal cellular metabolism, the wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in the tricarboxylic acid (TCA) cycle.[4] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH.[3][4] NADPH is vital for protecting cells from oxidative damage and for lipid synthesis.[5][6]

Cancer-associated mutations in the IDH1 gene, most commonly a substitution of arginine with histidine at position 132 (R132H), result in a neomorphic (new function) activity.[2][3][7] Instead of converting isocitrate to α-KG, the mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG).[3][8][9] This reaction consumes NADPH. The resulting excessive accumulation of the oncometabolite 2-HG is a central event in IDH1-mutant cancers.[3]

2-HG structurally mimics α-KG, allowing it to competitively inhibit a range of α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET family of DNA hydroxylases and JmjC domain-containing histone demethylases).[3] This inhibition leads to widespread hypermethylation of DNA and histones, which alters the epigenetic landscape of the cell.[10] These epigenetic changes disrupt normal gene expression, block cellular differentiation, and ultimately contribute to tumorigenesis.[3][7][10]

Discovery and Preclinical Development

The identification of IDH1 mutations as drivers of cancer prompted efforts to develop targeted inhibitors. The general workflow for discovering and validating these inhibitors involves several key stages, from initial screening to in vivo efficacy studies.

High-Throughput Screening and Lead Identification

The discovery of the first potent and selective mIDH1 inhibitors began with high-throughput screening (HTS) campaigns.[11] These screens aimed to identify small molecules that could selectively inhibit the neomorphic activity of the mutant IDH1 R132H homodimer without affecting the wild-type enzyme.[1][11] One such campaign led to the identification of a phenyl-glycine compound, which served as a starting point for optimization.[1][11] This foundational work led to the development of AGI-5198, a potent and selective tool compound that was crucial for validating the therapeutic hypothesis of mIDH1 inhibition.[1][3] AGI-5198 demonstrated the ability to inhibit 2-HG production in a dose-dependent manner in glioma cells and induce demethylation of histone H3K9me3.[3]

Approved IDH1 Inhibitors and Quantitative Data

Through extensive research and clinical development, several mIDH1 inhibitors have received regulatory approval for treating various cancers.

-

Ivosidenib (B560149) (AG-120): A first-in-class, oral, potent, and selective inhibitor of the mIDH1 enzyme.[4][12] It is approved for the treatment of IDH1-mutated acute myeloid leukemia (AML) and cholangiocarcinoma.[8][12][13][14]

-

Vorasidenib (AG-881): A brain-penetrant, oral inhibitor of both mIDH1 and mIDH2 enzymes.[15][16] It is the first therapy approved by the FDA specifically for patients with grade 2 astrocytoma or oligodendroglioma with an IDH1 or IDH2 mutation.[15][16]

Data Presentation

The following tables summarize key quantitative data for prominent IDH1 inhibitors, demonstrating their potency, selectivity, pharmacokinetic properties, and clinical efficacy.

Table 1: In Vitro Potency of Selected IDH1 Inhibitors

| Compound | Target Enzyme | IC₅₀ | Selectivity vs. mIDH1 R132H | Reference(s) |

|---|---|---|---|---|

| Ivosidenib (AG-120) | mIDH1 R132H | 40-50 nM | - | [7] |

| mIDH1 R132C | 40-50 nM | ~1-fold | [7] | |

| Wild-Type IDH1 | >4.2 µM | >85-fold | [7] | |

| AGI-5198 | mIDH1 R132H | 70 nM | - | [3] |

| mIDH1 R132C | 160 nM | 2.3-fold less potent | [3] | |

| Wild-Type IDH1 | >100 µM | >1400-fold | [1] | |

| IDH305 | mIDH1 R132H | 18 nM | - | [10] |

| | Wild-Type IDH1 | ~3.6 µM | ~200-fold |[10] |

Table 2: Pharmacokinetic Properties of Approved IDH1 Inhibitors

| Parameter | Ivosidenib (500 mg QD) | Vorasidenib (40 mg QD) | Reference(s) |

|---|---|---|---|

| Tmax (median) | ~3 hours | N/A | [17] |

| Terminal Half-life (T½) | 72–138 hours (single dose) | N/A | [17] |

| Apparent Clearance (CL/F) | 5.39 L/h | N/A | [18] |

| Volume of Distribution (Vc/F) | 234 L | N/A | [18] |

| Accumulation Ratio (AUC) | ~1.9-fold | N/A | [17] |

| Steady State | Reached within 14 days | N/A | [17] |

| Brain Penetration | 4.1% (in rats) | High |[3][8] |

Table 3: Summary of Clinical Efficacy of Ivosidenib

| Indication | Trial Phase | Key Endpoints | Results | Reference(s) |

|---|---|---|---|---|

| Relapsed/Refractory AML | Phase 1 (NCT02074839) | CR + CRh Rate | 32.8% | [13] |

| Median Duration of CR/CRh | 8.2 months | [13] | ||

| Overall Response Rate (ORR) | 41.6% | [19] | ||

| Median Overall Survival (OS) for CR/CRh | Not Reached (at 14.8 mo follow-up) | [19] | ||

| Newly Diagnosed AML (≥75 yrs or comorbidities) | Phase 1 (NCT02074839) | CR + CRh Rate | 42% | [3][14] |

| Advanced Cholangiocarcinoma | Phase 3 (ClarIDHy) | Median Progression-Free Survival (PFS) | 2.7 months (vs. 1.4 for placebo) | [3][20] |

| | | 6-month PFS Rate | 32% (vs. 0% for placebo) |[20] |

CR: Complete Remission; CRh: Complete Remission with partial Hematologic recovery.

Experimental Protocols

Detailed methodologies are essential for the discovery and characterization of IDH1 inhibitors. Below are representative protocols for key experiments.

Biochemical Assay for Mutant IDH1 Enzyme Inhibition

This assay measures a compound's ability to inhibit the NADPH-dependent reduction of α-KG to 2-HG by the recombinant mIDH1 enzyme. Inhibition is typically monitored by measuring the rate of NADPH consumption.

Objective: To determine the IC₅₀ value of a test compound against a mutant IDH1 enzyme (e.g., R132H).

Materials:

-

Recombinant human mIDH1 (R132H) enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.01% Tween 20, 1% DMSO.[21]

-

Substrates: α-ketoglutarate (α-KG), β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound solution.

-

Add the mIDH1 enzyme and NADPH solution to each well and pre-incubate for 30 minutes at 37°C.[21]

-

Initiate the enzymatic reaction by adding α-KG to each well. Final reaction conditions could be: 30 nM mIDH1, 100 µM NADPH, 250 µM α-KG.[21]

-

Immediately begin monitoring the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at regular intervals for 60-90 minutes at 37°C.[21]

-

Calculate the initial reaction velocity for each compound concentration.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay for 2-HG Reduction

This assay validates the activity of inhibitors in a cellular context by measuring their ability to reduce the levels of 2-HG produced by cancer cells harboring an IDH1 mutation.

Objective: To quantify the reduction of intracellular or extracellular 2-HG levels in mIDH1-harboring cells following treatment with a test compound.

Materials:

-

Human cancer cell line with endogenous IDH1 mutation (e.g., HT1080 fibrosarcoma [R132C], JJ012 chondrosarcoma [R132C]) or engineered to express mIDH1 (e.g., U87 glioblastoma [R132H]).[7][22]

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for 2-HG quantification.

Procedure:

-

Seed mIDH1-mutant cells (e.g., 50,000 cells/well) in a 96-well plate and allow them to adhere overnight.[21]

-

Treat the cells with serial dilutions of the test compound (final DMSO concentration < 0.5%) for 48-72 hours.[21][22]

-

After incubation, collect the cell culture supernatant and/or cell lysates.

-

Prepare the samples for analysis. This may involve protein precipitation, extraction, and derivatization steps depending on the analytical method.

-

Quantify the concentration of 2-HG in each sample using a calibrated GC-MS or LC-MS/MS method.[22]

-

Normalize 2-HG levels to cell number or total protein content.

-

Calculate the percent reduction in 2-HG production for each compound concentration and determine the IC₅₀ value.

Cellular Differentiation Assay

This functional assay assesses whether inhibiting mIDH1 and reducing 2-HG levels can reverse the block in differentiation caused by the oncometabolite.

Objective: To evaluate the ability of mIDH1 inhibitors to induce differentiation in leukemia cells.

Materials:

-

THP-1 human monocytic leukemia cells engineered with a doxycycline-inducible mIDH1-R132H construct.[7]

-

RPMI-1640 medium with 10% FBS

-

Doxycycline to induce mIDH1 expression

-

Test compounds

-

Flow cytometer

-

Antibodies against cell surface differentiation markers (e.g., CD11b, CD14)

Procedure:

-

Culture the THP-1-mIDH1 cells and induce the expression of mIDH1-R132H with doxycycline.

-

Treat the induced cells with the test compound or vehicle control for 5-7 days.

-

Harvest the cells and stain them with fluorescently-conjugated antibodies for myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).

-

Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

-

An increase in the percentage of CD11b- or CD14-positive cells in the compound-treated group compared to the vehicle control indicates induction of differentiation.

Conclusion

The discovery and development of IDH1 inhibitors mark a significant achievement in precision medicine, demonstrating how a deep understanding of cancer metabolism can be translated into effective targeted therapies.[4] By specifically targeting the neomorphic activity of the mutant enzyme, inhibitors like Ivosidenib and Vorasidenib have provided new treatment options for patients with IDH1-mutated malignancies, including AML, cholangiocarcinoma, and low-grade gliomas.[23] The success of these agents underscores the importance of identifying and targeting the unique metabolic vulnerabilities of cancer cells. Future research will likely focus on combination strategies to enhance efficacy, overcome potential resistance mechanisms, and expand the application of IDH inhibitors to a broader range of cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 4. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. fda.gov [fda.gov]

- 15. FDA Approves IDH1/2 Inhibitor for Certain Patients With Astrocytoma or Oligodendroglioma - The ASCO Post [ascopost.com]

- 16. fda.gov [fda.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. ashpublications.org [ashpublications.org]

- 19. Ivosidenib, New IDH1 Inhibitor, Elicits Complete Response in Relapsed Acute Myeloid Leukemia - Personalized Medicine in Oncology [personalizedmedonc.com]

- 20. Clinical development of IDH1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Models for Studying Mutant IDH1: A Technical Guide

Introduction: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature of several cancers, including lower-grade gliomas, secondary glioblastomas, and acute myeloid leukemia (AML).[1][2] These mutations, most commonly occurring at the R132 residue in the enzyme's active site, confer a neomorphic (new) function.[3][4] Instead of its normal activity of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that drives tumorigenesis.[3][6] The development of robust preclinical models that faithfully recapitulate the biology of IDH1-mutant cancers is therefore critical for understanding disease mechanisms and for the discovery and evaluation of novel therapeutic agents.[7][8]

The Core Signaling Pathway of Mutant IDH1

The primary oncogenic driver in IDH1-mutant cancers is the production of 2-HG.[5] This oncometabolite competitively inhibits a class of enzymes known as α-KG-dependent dioxygenases, which include TET DNA hydroxylases and histone lysine (B10760008) demethylases (KDMs).[3][6] Inhibition of these enzymes leads to a global hypermethylation of DNA and histones, a characteristic feature known as the Glioma-CpG Island Methylator Phenotype (G-CIMP).[3] This epigenetic dysregulation alters gene expression, blocks cellular differentiation, and ultimately promotes oncogenesis.[3][9] While 2-HG is the primary mediator, some studies suggest the existence of 2-HG-independent signaling pathways activated by mutant IDH1, involving ERK and NFKB signaling.[10]

Preclinical Models for Studying Mutant IDH1

A variety of preclinical models have been developed to study the biological consequences of IDH1 mutations and to test potential therapies. These models span in vitro, ex vivo, and in vivo systems, each with distinct advantages and limitations.

In Vitro Models

In vitro models are essential for high-throughput screening and detailed mechanistic studies.

-

Isogenic Cell Lines: A powerful approach involves using isogenic cell lines, where a specific IDH1 mutation (e.g., R132H) is engineered into a parental cancer cell line that normally expresses wild-type IDH1.[11] This provides a controlled system to directly attribute observed effects to the mutant enzyme.[11] The comparison between the mutant and parental wild-type cells allows for precise investigation of downstream pathways and drug responses.

-

Patient-Derived Cell Cultures: Establishing cell cultures directly from patient tumors offers a more physiologically relevant model.[3][12] However, these models are notoriously difficult to establish and maintain, as IDH1-mutant cells often fail to grow or are outcompeted by wild-type cells in standard serum-containing media.[3][11] Serum-free neurosphere culture conditions are often recommended to better preserve the original tumor's genotype and phenotype.[11]

-

3D Culture Models (Spheroids/Organoids): Three-dimensional culture systems, such as spheroids, better mimic the in vivo tumor microenvironment compared to traditional 2D monolayers.[3][13] They can recapitulate cell-cell interactions, nutrient gradients, and often show drug responses that are more predictive of in vivo efficacy.[3]

| Model Type | Common Cell Lines | Key Characteristics | References |

| Isogenic Glioma Model | U-87 MG (Parental) & U-87 MG IDH1-R132H | Engineered R132H mutation; allows for direct comparison to wild-type. Produces elevated 2-HG and displays histone hypermethylation. | [11] |

| Endogenous Fibrosarcoma | HT1080 | Naturally harbors a heterozygous IDH1 R132C mutation. Widely used for studying mIDH1 biology and inhibitor efficacy. | [13][14] |

| Endogenous Oligodendroglioma | TS603 | Harbors an endogenous IDH1 R132H mutation. Typically grown as neurospheres. | [13] |

| Patient-Derived Glioma | BT142 | Derived from an anaplastic oligoastrocytoma; endogenous R132H mutation. Produces 2-HG and forms aggressive tumors in vivo. | [15][16][17] |

| Engineered AML Model | THP-1 IDH1-R132H | Engineered acute myeloid leukemia line with inducible expression of mutant IDH1. Used to study differentiation block. | [13] |

In Vivo Models

In vivo models are indispensable for evaluating systemic drug efficacy, pharmacokinetics, and toxicity.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs involve introducing the IDH1 mutation into the mouse genome, often in a conditional or tissue-specific manner.[18][19][20] For instance, expressing the Idh1-R132H mutation in neural stem cells can recapitulate features of gliomagenesis.[1] These models are crucial for studying tumor initiation and progression in an immunocompetent host, although creating faithful models can be challenging as the IDH1 mutation alone is often insufficient to drive tumorigenesis without cooperating mutations (e.g., in TP53).[1][21]

-

Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh patient tumor tissue, either subcutaneously or orthotopically (e.g., intracranially), into immunodeficient mice.[15][22][23] These models are considered high-fidelity as they retain many of the histological and genetic characteristics of the original human tumor.[12][23] They are particularly valuable for preclinical efficacy testing of novel therapies and for studying mechanisms of drug resistance.[15][24] The success rate of establishing PDX models is often higher for more aggressive, IDH-wildtype gliomas compared to IDH-mutant tumors.[23]

| Model Type | Generation Method | Key Characteristics | References |

| GEMM (Glioma) | Conditional knock-in of Idh1 R132H in neural stem cells (e.g., using Nestin-Cre or GFAP-Cre). | Can model early stages of gliomagenesis. Often requires additional mutations (e.g., Trp53 loss) for tumor formation. Allows study in an immunocompetent setting. | [1][18][21] |

| GEMM (T-ALL) | Conditional knock-in of Idh1 R132H in the hematopoietic system (e.g., using Vav-Cre). | Demonstrates the capacity of mutant Idh1 to contribute to T-cell acute lymphoblastic leukemia (T-ALL), often in cooperation with other mutations like Notch1. | [20] |

| Cell Line Xenograft | Subcutaneous or orthotopic implantation of IDH1-mutant cell lines (e.g., U87-R132H, BT142) into immunodeficient mice. | Relatively simple and reproducible. Allows for straightforward assessment of tumor growth inhibition by novel compounds. | [2][7] |

| PDX (Glioma) | Orthotopic implantation of patient glioma tissue into immunodeficient mice. | High-fidelity model that retains parental tumor heterogeneity and genetic features. Valuable for personalized medicine studies and assessing therapeutic efficacy. | [15][22][23] |

Ex Vivo Models

Ex vivo models bridge the gap between in vitro and in vivo studies.

-

Tumor Explant Cultures: This technique involves culturing small pieces of patient tumor tissue in a defined medium without enzymatic dissociation. These explants can be maintained for extended periods, preserving the IDH1-mutant protein expression, cellular heterogeneity, and some aspects of the original tumor architecture. They provide a valuable platform for drug screening and genetic studies on patient-specific material.

Key Experimental Protocols

A standardized set of assays is crucial for characterizing preclinical models and evaluating the effects of mutant IDH1 inhibitors.

Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG)

Measuring 2-HG levels is the most direct readout of mutant IDH1 enzyme activity.[7]

Method A: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification and can distinguish between D-2-HG and L-2-HG enantiomers.[25]

-

Sample Collection: Collect a known number of cells, tissue weight, or volume of biofluid. Rapidly quench metabolism using cold methanol (B129727) or by snap-freezing in liquid nitrogen.[26]

-

Metabolite Extraction: Homogenize the sample in an ice-cold extraction buffer (e.g., 80% methanol). Incubate at -20°C to precipitate proteins.[26]

-

Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet debris.[26]

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites. Dry the supernatant under a nitrogen stream or using a vacuum concentrator.[26]

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable mobile phase. Inject the sample into an LC-MS/MS system equipped with a chiral column if enantiomer separation is required. Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of 2-HG and an internal standard.[25][26]

-

Data Analysis: Integrate peak areas for 2-HG and the internal standard. Calculate the concentration using a standard curve generated from known concentrations of 2-HG. Normalize the final value to cell number or protein/tissue weight.[26]

Method B: Colorimetric/Fluorometric Enzymatic Assay

This high-throughput method is suitable for screening and is available in commercial kit formats.[13][26]

-

Sample Preparation: Lyse cells or homogenize tissue in the assay buffer provided by the kit. Centrifuge to remove insoluble material.

-

Standard Curve Preparation: Generate a series of standards from a provided D-2-HG stock solution.[26]

-

Assay Procedure: Add lysates and standards to a 96-well plate. Prepare a reaction mix containing a specific D-2-HG dehydrogenase enzyme and a substrate (e.g., a probe that generates a colored or fluorescent product).[26]

-

Incubation: Add the reaction mix to all wells and incubate at 37°C for a specified time (e.g., 60 minutes), protected from light.[26]

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[26]

-

Data Analysis: Subtract background readings, plot the standard curve, and determine the 2-HG concentration in the samples. Normalize the result to the protein concentration of the lysate.[26]

Protocol 2: Assessment of Cellular Proliferation and Viability

These assays measure the effect of mutant IDH1 or its inhibitors on cell growth.[7]

-

Cell Seeding: Seed mutant IDH1 and wild-type control cells in 96-well plates at an appropriate density. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with the test compound (e.g., a mIDH1 inhibitor) at various concentrations for a specified duration (e.g., 48-72 hours).[7]

-

Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo®) to each well according to the manufacturer's protocol.[7]

-

Signal Reading: Incubate as required and then measure the signal (absorbance or luminescence) with a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell growth relative to vehicle-treated controls and determine the GI50 or IC50 value by fitting the data to a dose-response curve.[7]

Protocol 3: Analysis of Histone Methylation by Western Blot

This protocol assesses the epigenetic impact of 2-HG on histone methylation marks.[27]

-

Histone Extraction: Isolate nuclei from cultured cells or tumor tissue. Extract histones using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

-

Protein Quantification: Quantify the extracted histone protein concentration using a suitable assay (e.g., Bradford or BCA).

-

SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for histone modifications known to be affected by mIDH1 (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me3).[27][28] Also, probe a parallel blot with an antibody against total Histone H3 as a loading control.[27]

-

Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the signal for each methylation mark to the total H3 signal.[27]

Protocol 4: In Vivo Efficacy Studies in Xenograft Models

This workflow is essential for the preclinical evaluation of a candidate drug's anti-tumor activity.[7]

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) for implanting human cell lines or PDX tissue.[7]

-

Tumor Implantation: Implant IDH1-mutant cancer cells or PDX fragments either subcutaneously or orthotopically into the brain.[7]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable or measurable size (e.g., 100-200 mm³ for subcutaneous models). Monitor growth using calipers or non-invasive imaging (e.g., MRI for orthotopic models).[18]

-

Randomization and Dosing: Once tumors are established, randomize animals into vehicle control and treatment groups. Administer the test compound at one or more dose levels according to a predetermined schedule (e.g., daily oral gavage).[7]

-

Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Monitor animal health throughout the study.

-

Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size limit. Calculate tumor growth inhibition (TGI). For survival studies, monitor animals until a survival endpoint is reached and analyze data using Kaplan-Meier curves.[15]

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors, plasma, and other relevant tissues to measure 2-HG levels and other biomarkers (e.g., histone methylation) to confirm target engagement.[22]

Quantitative Data Summary

Preclinical models have been instrumental in quantifying the potency of various small-molecule inhibitors targeting mutant IDH1.

Table 1: In Vitro Enzyme Inhibition of Mutant IDH1

| Compound | Target | IC₅₀ (nM) | Reference |

| AG-120 (Ivosidenib) | IDH1 R132H | 40-50 | [7][13] |

| AG-120 (Ivosidenib) | IDH1 R132C | 40-50 | [7][13] |

| Novartis 530 | IDH1 R132H | 40-50 | [7][13] |

| Novartis 530 | IDH1 R132C | 40-50 | [7][13] |

| AGI-5198 | IDH1 R132H | 70 | [7] |

| AGI-5198 | IDH1 R132C | 160 | [7] |

| GSK321 | IDH1 R132H | 4.6 | [7] |

| GSK321 | IDH1 R132C | 3.8 | [7] |

| IDH305 | IDH1 R132H | 18 | [29] |

Table 2: Cellular 2-HG Inhibition by Mutant IDH1 Inhibitors

| Cell Line | Mutation | Compound | IC₅₀ (nM) | Reference |

| HT1080 | IDH1 R132C | AG-120 (Ivosidenib) | 260 | [13] |

| HT1080 | IDH1 R132C | Novartis 530 | 250 | [13] |

| HT1080 | IDH1 R132C | AGI-5198 | 27 | [13] |

| HT1080 | IDH1 R132C | GSK321 | 23 | [13] |

| U87-R132H | IDH1 R132H | AG-120 (Ivosidenib) | 60 | [13] |

| U87-R132H | IDH1 R132H | Novartis 530 | 110 | [13] |

| TS603 | IDH1 R132H | AGI-5198 | 470 | [13] |

Conclusion

A comprehensive suite of preclinical models, from engineered cell lines to patient-derived xenografts, is available to investigate the complex biology of IDH1-mutant cancers.[30][31] Isogenic cell lines provide controlled systems for mechanistic studies, while PDX and GEM models offer high-fidelity platforms for evaluating therapeutic efficacy in a more clinically relevant context.[1][22] The rigorous application of these models, combined with standardized protocols for assessing target engagement and anti-tumor activity, has been pivotal in the successful development of targeted inhibitors and continues to be essential for advancing novel therapeutic strategies for patients with IDH1-mutant malignancies.[8][31]

References

- 1. Transgenic mouse models of Idh-mutated neural stem cells: an appropriate model for low grade glioma? - Leenders - Translational Cancer Research [tcr.amegroups.org]

- 2. A patient-derived cell model for malignant transformation in IDH-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Altered cancer cell metabolism in gliomas with mutant IDH1 or IDH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pure.eur.nl [pure.eur.nl]

- 9. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Patient-derived models of IDH1-mutant, hypermutated glioma [escholarship.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EXTH-45. THERAPEUTIC EFFICACY OF MUTANT ISOCITRATE DEHYDROGENASE 1 (IDH1) INHIBITOR SYC-435 WITH STANDARD THERAPY IN PATIENT-DERIVED IDH1 MUTANT GLIOMA XENOGRAFT MOUSE MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pnas.org [pnas.org]

- 21. Genetically Engineered Mouse Models of Gliomas: Technological Developments for Translational Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Patient-derived xenografts of different grade gliomas retain the heterogeneous histological and genetic features of human gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Preclinical Models of Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 31. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]

The Structural Biology of Mutant IDH1: A Technical Guide for Researchers and Drug Developers

An In-depth Examination of the Core Structural and Functional Changes in Mutant Isocitrate Dehydrogenase 1 and Their Implications for Targeted Drug Discovery.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a pivotal discovery in cancer metabolism and oncology. Predominantly found in gliomas, acute myeloid leukemia (AML), and other cancers, these mutations lead to a neomorphic enzymatic activity that produces the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] This altered function, a deviation from the wild-type enzyme's role in the citric acid cycle, drives tumorigenesis through profound effects on cellular epigenetics and metabolism.[2][3] Understanding the structural and biochemical consequences of these mutations is paramount for the development of effective targeted therapies. This technical guide provides a comprehensive overview of the structural biology of mutant IDH1, focusing on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in this critical field.

The Neomorphic Activity of Mutant IDH1: A Structural Perspective

Wild-type IDH1 is a homodimeric enzyme that catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] Cancer-associated mutations almost exclusively affect the arginine residue at position 132 (R132) in the enzyme's active site, with the most common substitution being R132H.[1] This single amino acid change dramatically alters the enzyme's function. While the mutant enzyme loses its ability to efficiently convert isocitrate to α-KG, it gains the novel capacity to reduce α-KG to 2-HG, consuming NADPH in the process.[1][5]

Structurally, the R132 residue in wild-type IDH1 plays a crucial role in binding the β-carboxyl group of isocitrate. Its substitution with a smaller residue, such as histidine, creates a repositioning of key active site residues. This altered active site can no longer effectively accommodate isocitrate but gains the ability to bind α-KG in a manner that facilitates its reduction to 2-HG.[1]

Quantitative Analysis of Mutant IDH1 Function

The characterization of mutant IDH1 relies on precise quantitative measurements of its enzymatic activity and the efficacy of potential inhibitors. The following tables summarize key kinetic parameters for various IDH1 mutants and the inhibitory constants for several small molecule inhibitors.

Table 1: Kinetic Parameters of Wild-Type and Mutant IDH1 Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Wild-Type IDH1 | Isocitrate | 13 | 1.8 | 1.4 x 10⁵ | [6] |

| IDH1 R132H | α-Ketoglutarate | 1,500 | 0.03 | 20 | [6] |

| IDH1 R132Q | Isocitrate | 230 | 0.1 | 435 | [6] |

| IDH1 R132Q | α-Ketoglutarate | 480 | 0.28 | 583 | [6] |

Note: Kinetic parameters can vary depending on assay conditions.

Table 2: Inhibitory Activity of Selected Mutant IDH1 Inhibitors

| Inhibitor | Target Mutant | IC₅₀ (nM) | K_i_ (nM) | Assay Type | Reference |

| AG-120 (Ivosidenib) | IDH1 R132H | 4.9 | - | Biochemical | [7] |

| AG-881 | IDH1 R132H | 0.04 - 22 | - | Biochemical | [8] |

| FT-2102 | IDH1 R132H | 21.2 | - | Biochemical | [8] |

| FT-2102 | IDH1 R132C | 114 | - | Biochemical | [8] |

| GSK321 | IDH1 R132H | 4.6 | - | Biochemical | [8] |

| Compound 14 | IDH1 R132H | 81 | - | Biochemical | [8] |

| Compound 14 | IDH1 R132C | 72 | - | Biochemical | [8] |

| AGI-5198 | IDH1 R132H | 23 | - | Biochemical | [9] |

Table 3: Structural Data for Mutant IDH1 Complexes

| PDB ID | Mutant | Ligand(s) | Resolution (Å) | Reference |

| 5LGE | R132H | NADP+, BAY 1436032 analog | 2.70 | [10] |

| 8T7O | R132H | AG-120 (Ivosidenib) | 2.05 | [11] |

| 6O2Y | R132H | Compound 24 | 2.80 | [12] |

| 6ADG | R132H | AG-881 | 3.00 | [13] |

| 8HB9 | R132H | NADPH, IHMT-IDH1-053 | 2.80 | [14] |

Key Experimental Protocols

Reproducible and rigorous experimental methods are the foundation of robust scientific inquiry. This section provides detailed protocols for key experiments in the study of mutant IDH1.

Recombinant Mutant IDH1 Expression and Purification

This protocol describes the expression and purification of N-terminally Strep-tagged mutant human IDH1 from E. coli.

Materials:

-

pET expression vector containing the codon-optimized gene for mutant IDH1 (e.g., R132H) with an N-terminal Strep-tag and a TEV protease cleavage site.

-

E. coli BL21(DE3) competent cells.

-

LB medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mg/mL lysozyme, DNase I).

-

Strep-Tactin affinity chromatography column.

-

Wash Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

-

Elution Buffer (e.g., Wash Buffer with 2.5 mM desthiobiotin).

-

TEV protease.

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Size-exclusion chromatography column.

Procedure:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a large-scale culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Strep-Tactin column.

-

Wash the column extensively with Wash Buffer.

-

Elute the protein with Elution Buffer.

-

For tag removal, incubate the eluted protein with TEV protease overnight during dialysis against Dialysis Buffer.

-

Pass the dialyzed protein solution back over the Strep-Tactin column to remove the cleaved tag and TEV protease.

-

Further purify the protein by size-exclusion chromatography.

-

Pool the fractions containing pure mutant IDH1, concentrate, and store at -80°C.[15]

Mutant IDH1 Enzymatic Activity Assay (NADPH Depletion)

This assay measures the neomorphic activity of mutant IDH1 by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[16]

Materials:

-

Purified recombinant mutant IDH1 enzyme.

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol).[16]

-

α-Ketoglutarate (α-KG) solution.

-

NADPH solution.

-

Test inhibitors dissolved in DMSO.

-

96-well or 384-well clear, flat-bottom microplate.

-

Microplate reader capable of kinetic measurements at 340 nm.

Procedure:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

In the microplate, add Assay Buffer, the diluted inhibitor (or DMSO for control), and the mutant IDH1 enzyme.

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[17]

-

Prepare a substrate mix containing α-KG and NADPH in Assay Buffer. Final concentrations should be near the K_m_ values (e.g., 10-50 µM for NADPH and 0.5-5 mM for α-KG).[16]

-

Initiate the reaction by adding the substrate mix to all wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.[16]

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC₅₀ value.[17]

Detection of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines a method for the quantification of 2-HG in cell culture supernatant or cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

-

Mutant IDH1-expressing cells.

-

Cell culture medium.

-

Test inhibitor.

-

Ice-cold phosphate-buffered saline (PBS).

-

Extraction Solvent (e.g., 80% methanol, pre-chilled).[18]

-

Internal standard (e.g., ¹³C₅-2-HG).[15]

-

LC-MS/MS system.

Procedure:

-

Seed and culture mutant IDH1-expressing cells.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control for 24-48 hours.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add pre-chilled Extraction Solvent to the cells.

-

Scrape the cells and collect the lysate.

-

Add the internal standard.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.[18]

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a suitable LC-MS/MS method. Chiral chromatography may be necessary to distinguish between D-2-HG and L-2-HG.[19]

-

Develop a standard curve using known concentrations of 2-HG.

-

-

Data Analysis:

-

Quantify the amount of 2-HG in each sample by comparing the peak area ratios of 2-HG to the internal standard against the standard curve.

-

Determine the EC₅₀ value for the inhibitor's ability to reduce 2-HG levels.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving mutant IDH1 is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical workflow for inhibitor discovery.

Mutant IDH1 Signaling Pathway

Caption: The signaling pathway of mutant IDH1, leading from the production of 2-HG to tumorigenesis.

Experimental Workflow for Mutant IDH1 Inhibitor Discovery

Caption: A typical experimental workflow for the discovery and development of mutant IDH1 inhibitors.

Conclusion

The discovery of IDH1 mutations has fundamentally altered our understanding of the metabolic underpinnings of cancer. The neomorphic activity of the mutant enzyme and the subsequent production of the oncometabolite 2-HG present a unique therapeutic vulnerability. A deep and quantitative understanding of the structural biology of mutant IDH1 is essential for the rational design and development of next-generation targeted therapies. This technical guide provides a foundational resource for researchers and drug developers, offering a consolidated source of quantitative data, detailed experimental protocols, and clear visual representations of the critical pathways and workflows in this rapidly evolving field. Continued investigation into the structural and functional nuances of mutant IDH1 will undoubtedly pave the way for more effective and selective treatments for patients with IDH1-mutant cancers.

References

- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. To be Wild or Mutant: Role of Isocitrate Dehydrogenase 1 (IDH1) and 2-Hydroxy Glutarate (2-HG) in Gliomagenesis and Treatment Outcome in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

The Oncometabolite 2-Hydroxyglutarate: A Technical Guide to its Core Epigenetic Alterations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of isocitrate dehydrogenase (IDH) mutations in various cancers, such as gliomas and acute myeloid leukemia (AML), has reshaped our understanding of the interplay between metabolism and epigenetics in tumorigenesis.[1][2] These gain-of-function mutations lead to the massive accumulation of an oncometabolite, 2-hydroxyglutarate (2-HG), which acts as a potent competitive inhibitor of numerous α-ketoglutarate (α-KG)-dependent dioxygenases.[2][3] This inhibition disrupts fundamental epigenetic processes, including DNA and histone demethylation, thereby driving cancer initiation and progression. This technical guide provides an in-depth exploration of the molecular mechanisms by which 2-HG alters the epigenetic landscape, presents quantitative data on its inhibitory effects, details key experimental protocols for its study, and visualizes the core pathways involved.

The Core Mechanism: Competitive Inhibition of α-KG-Dependent Dioxygenases

Mutations in IDH1 and IDH2 enzymes confer a neomorphic activity, enabling the conversion of α-KG to D-2-hydroxyglutarate (D-2HG).[1][4] In some contexts, such as hypoxia or renal cancer, the L-enantiomer (L-2HG) can also accumulate.[5][6] Both D- and L-2HG are structurally similar to α-KG, allowing them to bind to the active sites of α-KG-dependent dioxygenases and act as competitive inhibitors.[2][3][7] This inhibition is the central mechanism through which 2-HG exerts its oncogenic effects.

The primary targets of 2-HG are two major families of epigenetic modifiers:

-

Ten-Eleven Translocation (TET) DNA Hydroxylases: These enzymes are crucial for active DNA demethylation, catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[2][8]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This large family of enzymes removes methyl groups from lysine (B10760008) residues on histone tails, thereby regulating chromatin structure and gene expression.[1][2][9]

By inhibiting these enzymes, 2-HG induces a state of global hypermethylation, profoundly altering the cell's epigenetic landscape and driving malignant transformation.[1][2]

Quantitative Data on Enzyme Inhibition

The accumulation of 2-HG in IDH-mutant tumors can reach millimolar concentrations, which is several orders of magnitude higher than in normal cells.[4][10] This dramatic increase in the 2-HG/α-KG ratio is sufficient to drive the inhibition of α-KG-dependent dioxygenases.[3] The sensitivity of these enzymes to 2-HG varies, with L-2HG generally being a more potent inhibitor than D-2HG.[1][6]

Table 1: Cellular Concentrations of 2-HG and α-KG

| Metabolite | Concentration in IDH-mutant Glioma (μmol/g) | Concentration in Normal/Wild-Type Cells |

|---|---|---|

| D-2-HG | 5 - 35 (Average: ~15.5)[3][10] | ~10⁻⁸ M[4][11] |

| α-KG | 0.016 - 0.085 (Average: ~0.04)[3] | N/A |

| Ratio (D-2-HG / α-KG) | Average: ~373-fold[3][12] | N/A |

Table 2: Inhibitory Potency of 2-HG on α-KG-Dependent Dioxygenases

| Enzyme Target | Inhibitor | IC₅₀ / Kᵢ Value | Reference |

|---|---|---|---|

| Histone Demethylases | |||

| JMJD2A (KDM4A) | D-2HG | ~24-25 μM | [10][13] |

| JMJD2C (KDM4C) | D-2HG | 79 ± 7 μM | [6] |

| KDM2A | D-2HG | 106 μM | [10] |

| DNA Hydroxylases | |||

| TET1 | D-2HG | 47% inhibition at high concentration | [1] |

| TET2 | D-2HG | 83% inhibition at high concentration | [1] |

| Other Dioxygenases | |||

| ALKBH2 (DNA Repair) | D-2HG | 424 μM | [10] |

| FIH (HIF Regulation) | D-2HG | 1.5 mM | [10] |

| PHD2 (HIF Regulation) | D-2HG | 7.3 mM | [10] |

| PHD2 (HIF Regulation) | L-2HG | 419 ± 150 μM |[6] |

Epigenetic Consequences of 2-HG Accumulation

DNA Hypermethylation

The TET family of enzymes (TET1, TET2, TET3) initiates the process of active DNA demethylation.[8] By inhibiting TET activity, 2-HG leads to a global reduction in 5hmC levels and a corresponding increase in 5mC at CpG islands.[1][5][8] This phenomenon, known as the CpG Island Methylator Phenotype (CIMP), is a hallmark of IDH-mutant tumors.[8] The resulting hypermethylation silences the expression of critical genes, including tumor suppressors, and contributes to a block in cellular differentiation.[1]

Histone Hypermethylation

2-HG-mediated inhibition of JmjC-domain histone demethylases leads to a global increase in histone methylation.[1][2] Elevated levels of specific histone marks, such as the repressive marks H3K9me3 and H3K27me3, are commonly observed in IDH-mutant cells.[5][14] This altered histone code represses genes required for lineage-specific differentiation, effectively locking cells in an undifferentiated, stem-like state that is more susceptible to transformation.[1][14]

Detailed Experimental Protocols

Protocol for TET Hydroxylase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring TET activity.[15]

-

Preparation of Nuclear Extract:

-

Harvest 10⁶-10⁷ cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer to isolate nuclei.

-

Extract nuclear proteins using a high-salt extraction buffer containing protease inhibitors.

-

Determine protein concentration using a standard Bradford or BCA assay.

-

-

Enzymatic Reaction:

-

To each well of a 96-well plate coated with a 5mC-containing DNA substrate, add the reaction mixture:

-

Incubate the plate at 37°C for 60-120 minutes.

-

-

Detection of 5hmC:

-

Wash the wells to remove unbound components.

-

Add a specific 5hmC capture antibody and incubate for 60 minutes.

-

Wash, then add a detection antibody conjugated to a fluorophore or an enzyme (e.g., HRP).

-

Add the appropriate fluorogenic or colorimetric substrate and measure the signal using a microplate reader. The signal is proportional to the amount of 5hmC generated and thus to TET activity.

-

Protocol for JmjC Histone Demethylase Assay (Bioluminescent)

This protocol is based on the principle of the Succinate-Glo™ Assay, which measures succinate (B1194679), a byproduct of the JmjC demethylation reaction.[17][18]

-

JmjC Demethylase Reaction:

-

Set up a 10-20 µL reaction in a 384-well plate containing:

-

Incubate at room temperature or 37°C for 60-120 minutes.

-

-

Succinate Detection:

-

Add an equal volume of Succinate Detection Reagent (containing succinate kinase, ATP synthase, and luciferase/luciferin).

-

Incubate at room temperature for 60 minutes to allow for the conversion of succinate to ATP and subsequent light production.

-

Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of succinate produced and thus to JmjC demethylase activity.

-

Protocol for Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the key steps for analyzing histone modifications genome-wide.[20][21]

-

Cell Cross-linking and Lysis:

-

Treat cultured cells (10-20 million) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.[21] Quench with glycine.

-

Harvest and lyse cells to release nuclei. Isolate the nuclei by centrifugation.

-

-

Chromatin Shearing:

-

Resuspend nuclei in a lysis buffer (e.g., containing SDS) and sonicate the chromatin to generate DNA fragments of 200-600 bp.[20] This step is critical and requires optimization.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the histone modification of interest (e.g., anti-H3K27me3).

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using phenol-chloroform extraction or silica (B1680970) columns.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA (and a corresponding input control DNA). This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform high-throughput sequencing.

-

Analyze the data by aligning reads to a reference genome and calling peaks to identify regions enriched for the histone mark.

-

Protocol for Direct Bisulfite Sequencing

This protocol allows for single-nucleotide resolution analysis of DNA methylation.[22][23][24]

-

DNA Extraction:

-

Isolate high-quality genomic DNA from cells or tissues.

-

-

Bisulfite Conversion:

-

Denature the genomic DNA.

-

Treat the single-stranded DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil (B121893) (U), while 5-methylcytosines remain unchanged.[22][23] Commercially available kits can streamline this process, which can take several hours.[24]

-

-

PCR Amplification:

-

Amplify the target genomic region from the bisulfite-converted DNA using primers designed to be independent of methylation status.

-

During PCR, the uracil residues are replaced with thymine (B56734) (T).

-

-

Sequencing and Analysis:

-

Sequence the PCR product directly (Sanger sequencing) or proceed with library preparation for next-generation sequencing (e.g., Whole Genome Bisulfite Sequencing, WGBS).

-

Align the resulting sequences to an in silico converted reference genome (where all Cs are converted to Ts).

-

Quantify methylation at each CpG site by comparing the number of C reads (methylated) to the number of T reads (unmethylated).[25]

-

Conclusion

The oncometabolite 2-HG sits (B43327) at the critical nexus of metabolism and epigenetics. Its production due to IDH mutations competitively inhibits key dioxygenases, leading to a profound reprogramming of the cellular epigenome. This results in widespread DNA and histone hypermethylation, which silences tumor suppressor genes, blocks cellular differentiation, and ultimately drives the development of cancer. The detailed understanding of these mechanisms and the experimental protocols to study them are crucial for developing targeted therapies, such as mutant IDH inhibitors, which aim to reverse these oncogenic epigenetic alterations.

References

- 1. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 7. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 10. A bacterial enzyme may correct 2-HG accumulation in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. content.abcam.com [content.abcam.com]

- 16. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay Protocol [worldwide.promega.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 24. Exploring DNA Methylation with Bisulfite Sequencing | EpigenTek [epigentek.com]

- 25. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

Metabolic Reprogramming in IDH1-Mutant Cancers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a key oncogenic event in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, profoundly impacting cellular metabolism and epigenetics, and ultimately driving tumorigenesis. This technical guide provides a comprehensive overview of the core metabolic reprogramming events in IDH1-mutant cancers, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid in research and drug development.

Core Metabolic Reprogramming in IDH1-Mutant Cancers

The central event in IDH1-mutant cancers is the conversion of α-ketoglutarate (α-KG) to 2-HG, a reaction not performed by the wild-type enzyme.[1] This has several downstream consequences that rewire cellular metabolism.

The Central Role of 2-Hydroxyglutarate (2-HG)

The production of 2-HG is the hallmark of IDH1-mutant cancers and the primary driver of metabolic and epigenetic dysregulation.[1] 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This inhibition leads to a global hypermethylation phenotype, altering gene expression and blocking cellular differentiation.[2][3]

Alterations in the Tricarboxylic Acid (TCA) Cycle

The consumption of α-KG to produce 2-HG directly impacts the TCA cycle. Studies have shown that IDH1-mutant cells have a decreased ability to utilize reductive glutamine metabolism.[4] Metabolomic analyses of clinical glioma samples with IDH1 mutations have revealed decreased levels of TCA cycle intermediates.[5] This reliance on alternative metabolic pathways creates potential therapeutic vulnerabilities.

Glycolysis and the Warburg Effect

Interestingly, unlike many other cancer types that exhibit a strong Warburg effect (aerobic glycolysis), some studies suggest that IDH1-mutant gliomas may have a reduced glycolytic phenotype.[6] This is supported by findings of lower lactate (B86563) production in IDH1-mutant glioma cells compared to their wild-type counterparts.[6]

Dysregulation of Lipid Metabolism

IDH1-mutant cancers exhibit significant alterations in lipid metabolism. Metabolomic profiling of primary AML blasts with IDH1 mutations has shown a specific reduction in fatty acids.[7] This has led to the identification of acetyl-CoA carboxylase 1 (ACC1) as a synthetic lethal target in these cancers.[7] Furthermore, a distinct phospholipid profile has been observed in IDH1-mutant tumors.

Glutamine and Nucleotide Metabolism